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Introduction

Envonalkib (TQ-B3139) is a potent and selective next-generation anaplastic lymphoma kinase
(ALK) tyrosine kinase inhibitor (TKI) developed for the treatment of ALK-positive non-small cell
lung cancer (NSCLC). Its complex molecular architecture necessitates a sophisticated and
well-orchestrated synthetic strategy. This technical guide provides an in-depth overview of the
core synthesis pathway of Envonalkib, detailing the key intermediates, experimental protocols,
and relevant quantitative data.

Core Synthesis Strategy

The synthesis of Envonalkib is a multi-step process that culminates in a key Suzuki-Miyaura
cross-coupling reaction, followed by a final deprotection step. The overall strategy involves the
preparation of two advanced heterocyclic intermediates, which are then coupled to form the
bipyridinyl core of the final molecule.

The synthesis can be conceptually divided into the formation of two key fragments:

o Fragment A: (S)-tert-butyl 4-(5-bromo-4-methoxypyridin-2-yl)-3-methylpiperazine-1-
carboxylate
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e Fragment B: (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-
dioxaborolan-2-yl)pyridin-2-amine

The convergent synthesis joins these two fragments in the penultimate step.

Synthesis Pathway and Intermediates

The following diagram illustrates the logical flow of the Envonalkib synthesis:
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Figure 1. Logical workflow of the Envonalkib synthesis, outlining the formation of two key
fragments and their final assembly.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key transformations in the
synthesis of Envonalkib.

Step 1: Synthesis of Intermediate C - Suzuki-Miyaura Coupling

The crucial carbon-carbon bond formation to create the bipyridine core is achieved through a
Suzuki-Miyaura cross-coupling reaction.

e Reaction: (S)-tert-butyl 4-(5-bromo-4-methoxypyridin-2-yl)-3-methylpiperazine-1-carboxylate
(Fragment A) and (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-
dioxaborolan-2-yl)pyridin-2-amine (Fragment B) are coupled in the presence of a palladium
catalyst and a base.

o Experimental Protocol: To a solution of (S)-tert-butyl 4-(5-bromo-4-methoxypyridin-2-yl)-3-
methylpiperazine-1-carboxylate (106 mg, 0.275 mmol) and (R)-3-(1-(2,6-dichloro-3-
fluorophenyl)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (140 mg,
0.33 mmol) in a mixture of 1,4-dioxane (10 mL) and water (1.5 mL),
tetrakis(triphenylphosphine)palladium(0) (Pd(PPhs)4, 32 mg, 0.0275 mmol) and cesium
carbonate (Cs2COs, 179 mg, 0.55 mmol) are added. The reaction mixture is purged with
nitrogen and then heated to 100°C overnight. After cooling, the mixture is worked up and
purified by silica gel column chromatography to yield (S)-tert-butyl 4-(6'-amino-5'-((R)-1-(2,6-
dichloro-3-fluorophenyl)ethoxy)-4-methoxy-[3,3'-bipyridin]-6-yl)-3-methylpiperazine-1-
carboxylate (Intermediate C).[1]

Step 2: Synthesis of Envonalkib - Deprotection

The final step in the synthesis is the removal of the tert-butoxycarbonyl (Boc) protecting group
from the piperazine nitrogen.

o Reaction: The Boc group of Intermediate C is cleaved under acidic conditions to yield
Envonalkib.
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» Experimental Protocol: To a stirred solution of (S)-tert-butyl 4-(6'-amino-5-((R)-1-(2,6-
dichloro-3-fluorophenyl)ethoxy)-4-methoxy-[3,3"-bipyridin]-6-yl)-3-methylpiperazine-1-
carboxylate (67 mg, 0.11 mmol) in dichloromethane (CH2Clz, 10 mL), trifluoroacetic acid
(TFA, 1 mL) is added. The mixture is stirred for 1 hour. The reaction is then quenched, and
the pH is adjusted to >13 with concentrated sodium hydroxide (NaOH). The aqueous layer is
extracted with dichloromethane. The combined organic layers are dried over anhydrous
sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column
chromatography (eluent: CH2Cl2:methanol = 8:1) to afford 5-((R)-1-(2,6-dichloro-3-
fluorophenyl)ethoxy)-4'-methoxy-6'-((S)-2-methylpiperazin-1-yl)-[3,3'-bipyridin]-6-amine
(Envonalkib).[1]

Quantitative Data Summary
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. Reagents )
Starting . Analytical
Step Product . and Yield
Materials . Data
Conditions

Pd(PPhs)a,
1 Intermediate Fragment A, Cs2CO0s3, 1,4- Y MS m/z [ESI]:
0
C Fragment B dioxane/H20, 606.2 [M+1]

100°C

MS m/z [ESI]:
506.1 [M+1].
1H-NMR (400
MHz, CDCls):
5=7.94 (1H,
s), 7.71 (1H,
s), 7.28-7.32
(1H, m), 7.07
(1H, t, J=8.4
Hz), 6.97
(1H, s), 6.04-
_ 6.13 (2H, m),
2 Envonalkip  ormediate TRA, CHCR, 4.86 (2H, s),
C then NaOH
4.57-4.59
(1H, m), 4.03
(1H, d, J=14
Hz), 3.76
(3H, s), 3.07-
3.33 (4H, m),
2.88-3.00
(1H, m), 1.84
(3H, d, J=6.8
Hz), 1.34
(3H, d, J=6.8
Hz).

Signaling Pathway Context
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Envonalkib is a potent inhibitor of ALK, ROS1, and c-Met kinases. By inhibiting these kinases,
it disrupts downstream signaling pathways crucial for tumor cell proliferation and survival.
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Figure 2. Simplified signaling pathway showing the inhibitory action of Envonalkib on ALK,
ROS1, and c-Met kinases, leading to the modulation of downstream cellular processes.

Conclusion

The synthesis of Envonalkib is a testament to modern organic synthesis, employing powerful
cross-coupling technologies to assemble a complex, biologically active molecule. The detailed
protocols and data presented in this guide are intended to provide a valuable resource for
researchers in the field of medicinal chemistry and drug development. Further investigation into
the synthesis of the early-stage precursors will provide a more complete picture of the entire

synthetic route.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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